molecular formula C8H13ClN2O2 B12346516 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride

Katalognummer: B12346516
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: YOJLAKMBWQWVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a methoxy group, and a methyl group attached to a pyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-6-methyl-3H-pyridin-2-one with formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then formed by treating the aminomethyl derivative with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one
  • 4-methoxy-6-methyl-3H-pyridin-2-one
  • 3-(aminomethyl)-4-methoxy-3H-pyridin-2-one

Uniqueness

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Additionally, the specific arrangement of functional groups in this compound can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C8H13ClN2O2

Molekulargewicht

204.65 g/mol

IUPAC-Name

3-(aminomethyl)-4-methoxy-6-methyl-3H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-3-7(12-2)6(4-9)8(11)10-5;/h3,6H,4,9H2,1-2H3;1H

InChI-Schlüssel

YOJLAKMBWQWVJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(C(=C1)OC)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.